molecular formula C15H31NO3 B13679914 tert-Butyl 2-((9-aminononyl)oxy)acetate

tert-Butyl 2-((9-aminononyl)oxy)acetate

Cat. No.: B13679914
M. Wt: 273.41 g/mol
InChI Key: DSYDDDVQSGSRNH-UHFFFAOYSA-N
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Description

tert-Butyl 2-((9-aminononyl)oxy)acetate: is an organic compound that features a tert-butyl ester group and an aminononyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    tert-Butylation of Carboxylic Acids and Alcohols: A common method involves the reaction of carboxylic acids with tert-butanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide in flow microreactors has been shown to be efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((9-aminononyl)oxy)acetate largely depends on its functional groups:

    Ester Hydrolysis: The ester group can be hydrolyzed by esterases in biological systems, releasing the active carboxylic acid and alcohol.

    Amination Reactions: The amino group can participate in various biochemical reactions, including the formation of peptide bonds and other amide linkages.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a tert-butyl ester and a long aminononyl chain makes tert-Butyl 2-((9-aminononyl)oxy)acetate unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C15H31NO3

Molecular Weight

273.41 g/mol

IUPAC Name

tert-butyl 2-(9-aminononoxy)acetate

InChI

InChI=1S/C15H31NO3/c1-15(2,3)19-14(17)13-18-12-10-8-6-4-5-7-9-11-16/h4-13,16H2,1-3H3

InChI Key

DSYDDDVQSGSRNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCCCCCCCN

Origin of Product

United States

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